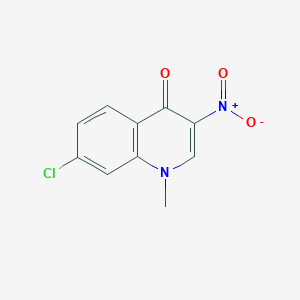
7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a nitro group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one typically involves the following steps:
Methylation: The methyl group at the 1st position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Cyclization: The formation of the quinoline ring can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some derivatives have exhibited cytotoxic activity against cancer cell lines, making them candidates for anticancer drug development.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one and its derivatives can vary depending on the specific application. In antimicrobial research, the compound may inhibit essential enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation through interactions with molecular targets such as DNA or specific proteins.
Comparison with Similar Compounds
7-Chloroquinoline: Lacks the nitro and methyl groups, making it less versatile in certain chemical reactions.
1-Methyl-3-nitroquinoline: Lacks the chlorine atom, which can affect its reactivity and biological activity.
3-Nitroquinoline: Lacks both the chlorine and methyl groups, resulting in different chemical and biological properties.
Uniqueness:
7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one is unique due to the combination of the chlorine, methyl, and nitro groups on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
7-chloro-1-methyl-3-nitroquinolin-4-one |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-5-9(13(15)16)10(14)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
InChI Key |
UVZKVQCLXXDOHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)
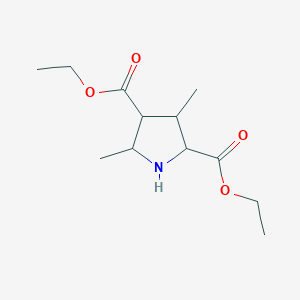

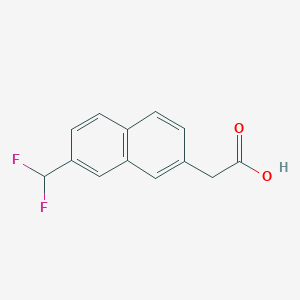

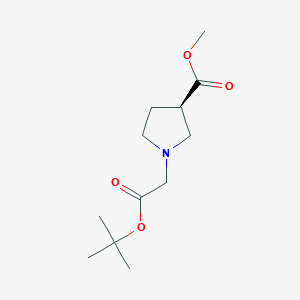

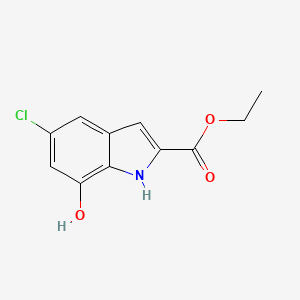

![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)
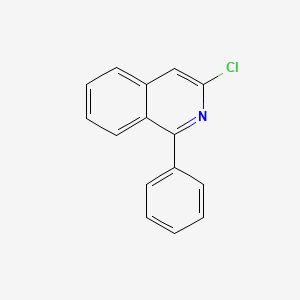

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)
